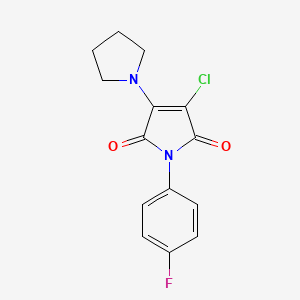

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione

Descripción

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione is a halogenated pyrrole-dione derivative characterized by a 4-fluorophenyl group at position 1, a chlorine atom at position 3, and a pyrrolidinyl substituent at position 2. Its molecular formula can be inferred as C₁₅H₁₂ClFN₂O₂, with a molar mass of approximately 322.73 g/mol, based on substituent analysis.

Propiedades

Número CAS |

685849-22-3 |

|---|---|

Fórmula molecular |

C14H12ClFN2O2 |

Peso molecular |

294.71 g/mol |

Nombre IUPAC |

3-chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C14H12ClFN2O2/c15-11-12(17-7-1-2-8-17)14(20)18(13(11)19)10-5-3-9(16)4-6-10/h3-6H,1-2,7-8H2 |

Clave InChI |

KYTDISRIKITCAZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)Cl |

Solubilidad |

7.4 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Estos procesos están diseñados para reducir la carga y el almacenamiento de transacciones de datos intermedios a la memoria externa, mejorando así la eficiencia energética .

Métodos de Producción Industrial

En entornos industriales, la producción de “Análogo ML041” se lleva a cabo utilizando técnicas de fabricación de semiconductores de última generación. El compuesto se implementa en sistemas en chip (SoC) de generación de 7 nanómetros, lo que permite una alta eficiencia energética e integración en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El “Análogo ML041” experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede sufrir reacciones de oxidación, que implican la pérdida de electrones.

Reducción: Las reacciones de reducción, que implican la ganancia de electrones, también son posibles.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Las reacciones suelen ocurrir bajo condiciones controladas de temperatura y presión para garantizar los resultados deseados.

Productos Mayores Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción producen formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole-2,5-diones, including 3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione, exhibit potential anticancer properties. Studies have shown that similar compounds can inhibit the growth of cancer cell lines by interacting with key proteins involved in cancer pathways. For instance, compounds like 4-amino-3-chloro-1H-pyrrole-2,5-diones have been reported to inhibit tyrosine kinase activity, thereby affecting tumor growth in vivo .

Mechanism of Action

The mechanism of action for these compounds often involves binding to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. This interaction can stabilize complexes that inhibit downstream signaling pathways crucial for tumor proliferation . The presence of halogenated substituents may enhance the lipophilicity and metabolic stability of the compound, further increasing its bioactivity .

Enzyme Inhibition

Tyrosinase Inhibition

this compound has been tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for developing treatments for hyperpigmentation disorders. Spectrophotometric assays have demonstrated that this compound effectively inhibits tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Photocatalytic Applications

S-Trifluoromethylation Reactions

The compound is also utilized in photocatalytic reactions, specifically in visible-light-promoted S-trifluoromethylation of thiophenols. This process expands the synthetic toolkit available to chemists by facilitating the formation of electron donor–acceptor complexes under light irradiation . This application highlights the compound's versatility in synthetic organic chemistry.

Chemical Properties and Safety

Solubility and Handling

this compound exhibits slight solubility in water but is more soluble in organic solvents. This solubility profile is crucial for its application in various chemical processes and formulations . Safety data sheets provide guidelines for handling this compound, emphasizing precautions to prevent exposure and environmental release due to its hazardous nature .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Dubinina et al. (2007) | Anticancer Activity | Demonstrated inhibition of colon cancer cell lines by related pyrrole derivatives with GI50 values around |

| Kuznietsova et al. (2016) | Antioxidant Properties | Found low toxicity and antioxidant effects in vivo for pyrrole derivatives |

| Garmanchuk et al. (2013) | Targeting Growth Factor Receptors | Showed stable complex formation between pyrrole derivatives and ATP-binding domains |

These studies collectively indicate the potential of this compound and its derivatives as promising candidates for drug development targeting cancer and other diseases.

Mecanismo De Acción

El mecanismo de acción del “Análogo ML041” implica la división de los datos de entrada en segmentos más pequeños (Mosaico) y la fusión de múltiples capas de procesamiento para cada segmento (Fusión de capas) . Este proceso reduce la carga y el almacenamiento de transacciones de datos intermedios a la memoria externa, mejorando así la eficiencia energética . Los objetivos y vías moleculares involucrados incluyen capas de redes neuronales y componentes de semiconductores.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Key Differences and Implications

Aromatic Substituents: The 4-fluorophenyl group in the target compound and fluoroimide introduces electronegativity and smaller steric bulk compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in RI-1). Fluorine’s electron-withdrawing effects may enhance binding affinity in biological targets or alter metabolic stability .

Amine Substituents :

- Pyrrolidinyl (5-membered ring) in the target compound vs. morpholinyl (6-membered with oxygen) in RI-1 and 4-methylpiperazinyl (6-membered with two nitrogens) in the analog from . These differences influence solubility, basicity, and hydrogen-bonding capacity. Morpholinyl and piperazinyl groups may enhance water solubility compared to pyrrolidinyl .

Biological and Industrial Relevance: Fluoroimide’s pesticidal activity suggests that halogenated pyrrole-diones may target fungal or insect proteins. The target compound’s pyrrolidinyl group could modulate specificity toward distinct biological pathways.

Research Methodologies and Characterization

Structural analysis of these compounds likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .

Actividad Biológica

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring structure with a chloro and fluorine substituent on the phenyl group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 225.60 g/mol. Its structure is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Tyrosinase Inhibition : The compound has shown effectiveness in inhibiting tyrosinase, an enzyme involved in melanin production. Studies demonstrated that the presence of the 3-chloro-4-fluorophenyl moiety enhances binding to the catalytic site of tyrosinase from Agaricus bisporus, leading to increased inhibitory activity compared to other compounds .

- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures may possess anticancer properties. The pyrrole ring is a common scaffold in many anticancer agents, and derivatives have shown promise in targeting various cancer cell lines .

- Neuropharmacological Effects : Some derivatives of pyrrole compounds have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their implications:

- Tyrosinase Inhibition Study : A recent study focused on synthesizing novel compounds incorporating the 3-chloro-4-fluorophenyl fragment. Results indicated that these compounds exhibited higher potency against tyrosinase compared to traditional inhibitors, suggesting a promising avenue for developing skin-whitening agents or treatments for hyperpigmentation disorders .

- Anticancer Research : Compounds structurally similar to this compound have been tested against various cancer cell lines (e.g., breast and lung cancer). These studies revealed dose-dependent cytotoxic effects, indicating potential for further development as anticancer agents .

- Neuropharmacological Effects : Research into the neuropharmacological properties of pyrrole derivatives has shown that they can influence calcium signaling pathways in neurons, which may lead to therapeutic applications in treating conditions like anxiety or depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.